4-(Bromomethyl)-6-chloropyrimidin-2-amine
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Overview
Description
4-(Bromomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-chloropyrimidin-2-amine typically involves the bromination of a suitable pyrimidine precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are critical for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
4-(Bromomethyl)-6-chloropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-chloropyrimidin-2-amine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The chlorine substituent can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents
Uniqueness
4-(Bromomethyl)-6-chloropyrimidin-2-amine is unique due to its dual halogen substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring selective reactivity and in the design of molecules with specific biological activities .
Properties
Molecular Formula |
C5H5BrClN3 |
---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
4-(bromomethyl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10) |
InChI Key |
LTYGAVHGNOBYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CBr |
Origin of Product |
United States |
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